molecular formula C19H15FN2OS B5796464 N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea

N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea

Cat. No. B5796464
M. Wt: 338.4 g/mol
InChI Key: JJKRRQCUVLQBNL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea, also known as FPPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiourea derivative, which is a class of organic compounds that contain a sulfur atom attached to a carbon atom, and a nitrogen atom attached to the sulfur atom.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood. However, studies have suggested that N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea may exert its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea can induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process. In plants, N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can help protect them from oxidative stress. In metals, N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea can inhibit corrosion by forming a protective film on their surfaces.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea in lab experiments is its relatively simple synthesis method. N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea can be synthesized using readily available starting materials and basic laboratory equipment. Another advantage is its potential applications in various fields such as medicine, agriculture, and materials science.
One limitation of using N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of comprehensive studies on its toxicity and safety.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea. One direction is to investigate its potential use as a drug for cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential applications in agriculture, such as its ability to enhance plant growth and protect plants from environmental stresses. Additionally, more studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea involves the reaction between 2-fluoroaniline and 4-phenoxybenzoyl isothiocyanate in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction produces N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea has been investigated for its anticancer properties. Studies have shown that N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea has also been studied for its potential use as an anti-inflammatory agent.
In agriculture, N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea has been investigated for its ability to enhance plant growth and protect plants from various environmental stresses such as drought and salt stress. Studies have shown that N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea can increase the activity of antioxidant enzymes in plants, which can help protect them from oxidative stress.
In materials science, N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea has been studied for its potential use as a corrosion inhibitor. Studies have shown that N-(2-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea can inhibit the corrosion of metals such as steel and copper by forming a protective film on their surfaces.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2OS/c20-17-8-4-5-9-18(17)22-19(24)21-14-10-12-16(13-11-14)23-15-6-2-1-3-7-15/h1-13H,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKRRQCUVLQBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(4-phenoxyphenyl)thiourea

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